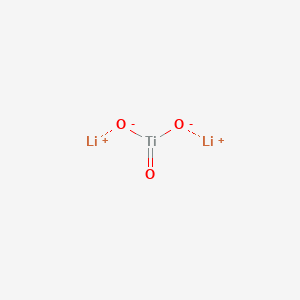
Triphosphoric acid, aluminum salt (1:1)
Overview
Description
Triphosphoric acid, aluminum salt (1:1), also known as Aluminum tripolyphosphate, is an inorganic compound with the molecular formula Al.H5O10P3 . It appears as a colorless crystal or white powder and is insoluble in water and most organic solvents . It is non-toxic, odorless, and non-irritating to the skin .
Synthesis Analysis
Aluminum tripolyphosphate can be synthesized by reacting aluminum trichloride with phosphoric acid . This reaction is usually carried out in an anhydrous environment to avoid its reaction with water to form crystal water .Chemical Reactions Analysis
While specific chemical reactions involving Triphosphoric acid, aluminum salt (1:1) are not detailed in the search results, it’s worth noting that tripolyphosphate ions can form strong chelating bonds with various metal ions, creating an excellent passivation film on the surface of the coated object .Physical And Chemical Properties Analysis
Triphosphoric acid, aluminum salt (1:1) is a white powder with a density of 2-3g/cm3 . It has high thermal stability and fire resistance . It is insoluble in water and most organic solvents .Scientific Research Applications
Catalysis
Triphosphoric acid, aluminum salt (1:1) exhibits properties beneficial in catalysis. The aluminum salts of tungstophosphoric (TPA) acids, characterized by their Lewis and/or Bronsted acidity, demonstrated excellent catalytic behavior in acylation reactions, implying potential applications in organic synthesis and industrial processes (Méndez et al., 2011).
Material Synthesis
The compound shows promise in the synthesis of materials with specific structural and morphological properties. Aluminum carboxylate salts, when synthesized and calcined, can transform into aluminas with retained morphology, indicating potential applications in designing materials with tailored textural properties (Jiao, Wang & He, 2013).
Activation and Reaction Mechanisms
Research has delved into the activation processes involving triphosphoric acid, aluminum salt (1:1). Studies on bulky neutral and cationic phenoxyalanes have revealed intricate mechanisms of activation and reaction, suggesting roles in organic transformations and potential industrial applications (Wehmschulte, Saleh & Powell, 2013).
Reactivity and Interaction Studies
Investigations into the reactivity of materials like aluminum nitride powder in various acidic environments have been conducted. These studies contribute to our understanding of material stability and interaction with other compounds, which is crucial in the development of new materials and their applications in various industries (Krnel & Kosmač, 2000).
Surface Modification and Treatment
The compound has been used in the study of surface modification techniques. For instance, the influence of vitamin B on the morphology and roughness of electropolished aluminum has been investigated, shedding light on surface treatment processes and their potential industrial applications (Abouzeid & Abubshait, 2020).
Water Treatment and Coagulation
Triphosphoric acid, aluminum salt (1:1) plays a role in water treatment processes. Its use as a coagulant in water and wastewater treatment has been widely studied, focusing on its effectiveness in removing impurities and the mechanisms behind its action (Duan & Gregory, 2003).
Mechanism of Action
Although the specific mechanism of action for Triphosphoric acid, aluminum salt (1:1) is not detailed in the search results, aluminum-containing adjuvants like it are known to enhance immune response through various molecular pathways . They have been found to create a depot effect, enhance phagocytosis, activate the pro-inflammatory signaling pathway NLRP3, and stimulate the release of host cell DNA .
Future Directions
While specific future directions for Triphosphoric acid, aluminum salt (1:1) are not detailed in the search results, it’s worth noting that it is widely used in various industries, including as a flame retardant, a filler for electronic components, and a flotation agent for aluminum ore . Its use in these areas could be expanded or refined in the future.
properties
IUPAC Name |
aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLNUHHRGZVCLQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH2O10P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Water or Solvent Wet Solid | |
| Record name | Triphosphoric acid, aluminum salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13939-25-8 | |
| Record name | Aluminum triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphosphoric acid, aluminum salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium dihydrogen triphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V295504Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B7822993.png)




![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)






